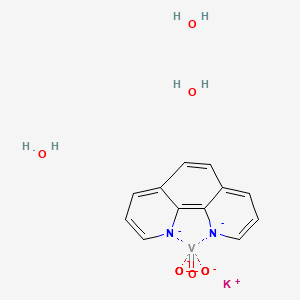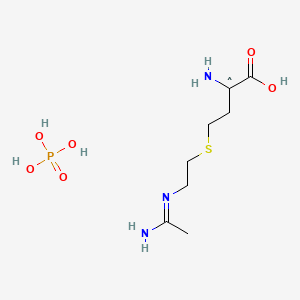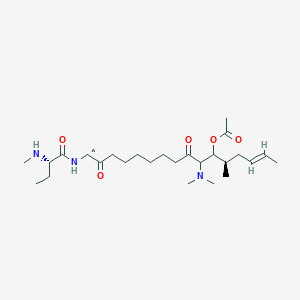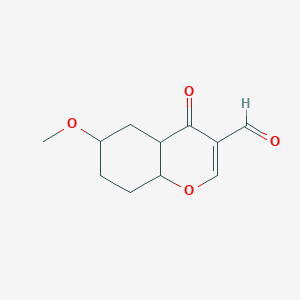
Cerivastatin lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerivastatin lactone is a derivative of cerivastatin, a synthetic statin that was used to lower cholesterol levelsCerivastatin was withdrawn from the market due to severe adverse effects, but its lactone form remains of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerivastatin lactone can be synthesized through the enzymatic oxidation of lactols. This process involves the use of specific enzymes to oxidize lactols into lactones . The synthetic route typically includes the following steps:
Formation of Lactol: The initial step involves the formation of a lactol intermediate.
Oxidation: The lactol is then oxidized using enzymes to form the lactone.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Cerivastatin lactone undergoes several types of chemical reactions, including:
Oxidation: Conversion of lactol to lactone.
Reduction: Reduction of the lactone back to lactol.
Substitution: Various substitution reactions can occur at different positions on the lactone ring.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes specific to the oxidation of lactols.
Reducing Agents: Chemical reducing agents for converting lactone back to lactol.
Catalysts: Enzymes or chemical catalysts to facilitate substitution reactions.
Major Products: The major product of these reactions is this compound itself, along with its various derivatives formed through substitution reactions .
Wissenschaftliche Forschungsanwendungen
Cerivastatin lactone has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and enzymatic oxidation processes.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Studied for its potential therapeutic effects and mechanisms of action in lowering cholesterol levels.
Industry: Used in the development of new synthetic routes and industrial processes for lactone production
Wirkmechanismus
Cerivastatin lactone is compared with other statins such as atorvastatin, fluvastatin, and rosuvastatin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . This compound is unique due to its specific enzymatic oxidation process and its distinct adverse effect profile, which led to its withdrawal from the market .
Vergleich Mit ähnlichen Verbindungen
- Atorvastatin
- Fluvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
Cerivastatin lactone’s unique properties and its specific enzymatic synthesis make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H32FNO4 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1 |
InChI-Schlüssel |
MCBZSKZRUIWKPM-ANMDKAQQSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@H](CC(=O)O3)O |
Kanonische SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)










